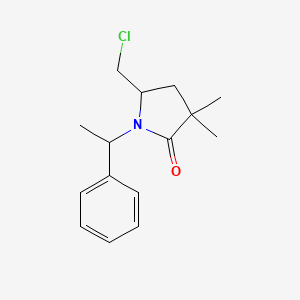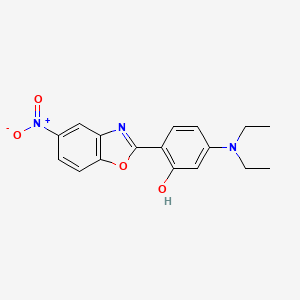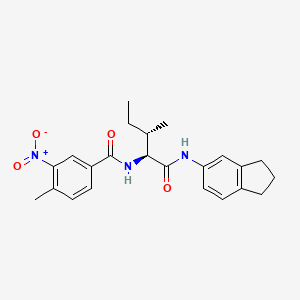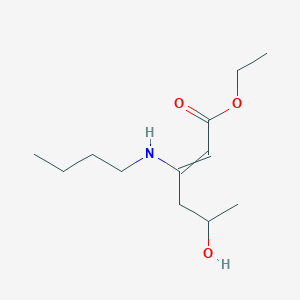![molecular formula C17H14N4O4 B12589245 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid CAS No. 647376-17-8](/img/structure/B12589245.png)
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline ring substituted with a nitro group and an aminoethylbenzoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by the amidation and cyclization of 2-aminobenzoic acid derivatives. The nitro group is introduced via nitration reactions, and the aminoethylbenzoic acid moiety is attached through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethylbenzoic acid moiety can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the benzoic acid moiety .
Applications De Recherche Scientifique
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Similar structure but lacks the quinazoline ring and nitro group.
6-Nitroquinazoline: Contains the quinazoline ring and nitro group but lacks the aminoethylbenzoic acid moiety.
Uniqueness
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is unique due to the combination of the quinazoline ring, nitro group, and aminoethylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
647376-17-8 |
|---|---|
Formule moléculaire |
C17H14N4O4 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O4/c22-17(23)12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(24)25)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,22,23)(H,18,19,20) |
Clé InChI |
WHUXTXXKBYMDBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)


![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)
![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)

![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)



